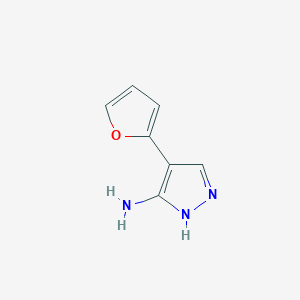![molecular formula C11H13BrO3 B8589724 Ethyl 2-[4-(bromomethyl)phenoxy]acetate](/img/structure/B8589724.png)
Ethyl 2-[4-(bromomethyl)phenoxy]acetate
描述
Ethyl 2-[4-(bromomethyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a bromomethyl group attached to the phenoxy ring, which is further esterified with ethyl acetate
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-[4-(bromomethyl)phenoxy]acetate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl phenoxyacetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of ethyl 4-bromomethylphenoxyacetate often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-[4-(bromomethyl)phenoxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
科学研究应用
Ethyl 2-[4-(bromomethyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and polymers
作用机制
The mechanism of action of ethyl 4-bromomethylphenoxyacetate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
相似化合物的比较
Similar Compounds
- Ethyl 4-chloromethylphenoxyacetate
- Ethyl 4-fluoromethylphenoxyacetate
- Ethyl 4-iodomethylphenoxyacetate
Uniqueness
Ethyl 2-[4-(bromomethyl)phenoxy]acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes .
属性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC 名称 |
ethyl 2-[4-(bromomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI 键 |
JRAZZAIWKOQFPI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC=C(C=C1)CBr |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
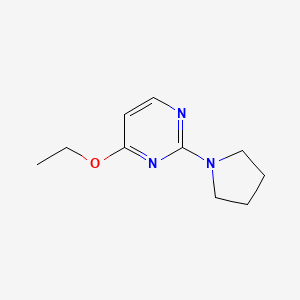
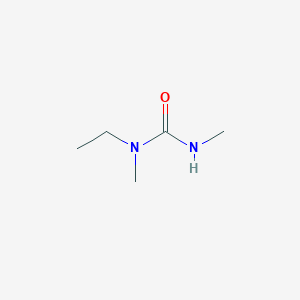
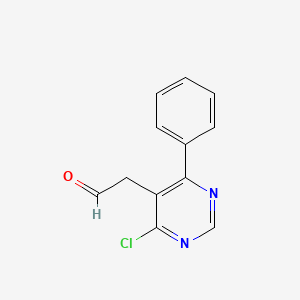
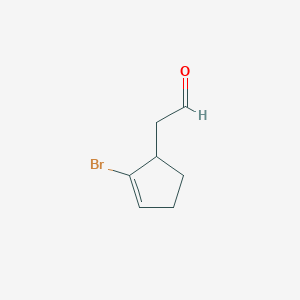
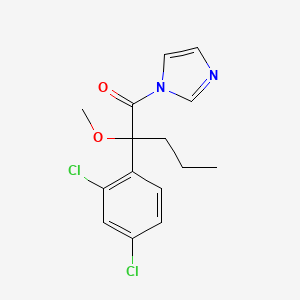
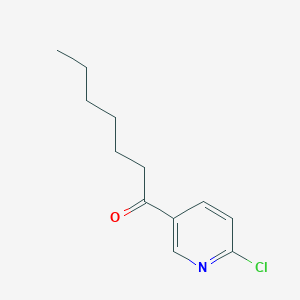
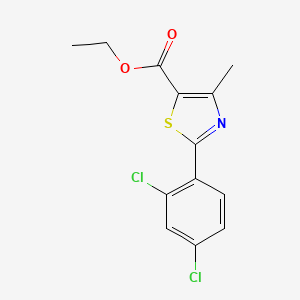
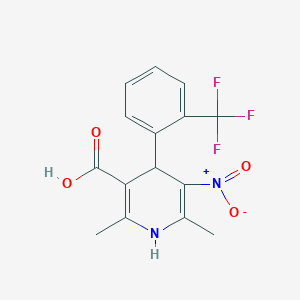
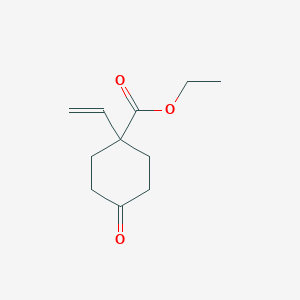
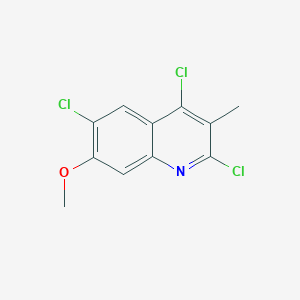
![N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide](/img/structure/B8589720.png)
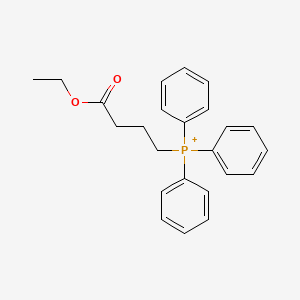
![1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B8589732.png)
